4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate is then subjected to cyclization with thiosemicarbazide in the presence of a catalyst such as acetic acid or sulfuric acid to form the triazole ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenated compounds (e.g., m-tolyl chloride) and bases like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.
Biology
Biologically, it exhibits antimicrobial, antifungal, and anticancer activities. It is studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine
In medicinal chemistry, it is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, it can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt biological processes in pathogens.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
Compared to similar compounds, 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the specific substitution pattern on the triazole ring and the presence of both benzyloxy and methoxy groups. These structural features contribute to its distinct biological activity and chemical reactivity.
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in various fields of research and industry.
Biological Activity
The compound 4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole core with various substituents that enhance its biological activity. The presence of the benzyloxy and methoxy groups is particularly significant in modulating its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. In vitro tests have shown that compounds similar to This compound possess activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Inhibition of Drug-Resistant Strains : A study highlighted the effectiveness of triazole derivatives against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like ceftriaxone .
- Mechanism of Action : The antibacterial mechanism was investigated through DNA-gyrase inhibition assays. Compounds showed moderate to high inhibitory effects on DNA-gyrase, which is crucial for bacterial DNA replication .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. Research indicates that certain derivatives can inhibit the growth of fungi by disrupting cell membrane synthesis.
Research Findings
- A study reported that 1,2,4-triazole derivatives exhibited antifungal activity against Candida albicans with an MIC ranging from 16 to 64 µg/mL .
- The presence of thione functionality in the structure enhances its interaction with fungal enzymes, leading to effective inhibition.
Anticancer Potential
Emerging research suggests that 1,2,4-triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies.
Key Findings
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that triazole derivatives could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
- Mechanistic Insights : The anticancer activity is believed to stem from the compound's ability to interfere with cell cycle progression and induce oxidative stress in cancer cells .
Summary of Biological Activities
Properties
CAS No. |
478255-63-9 |
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Molecular Formula |
C24H22N4O2S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H22N4O2S/c1-17-7-6-10-20(13-17)23-26-27-24(31)28(23)25-15-19-11-12-21(22(14-19)29-2)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+ |
InChI Key |
FUMOKTCWMFVFAP-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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